Elliptinium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

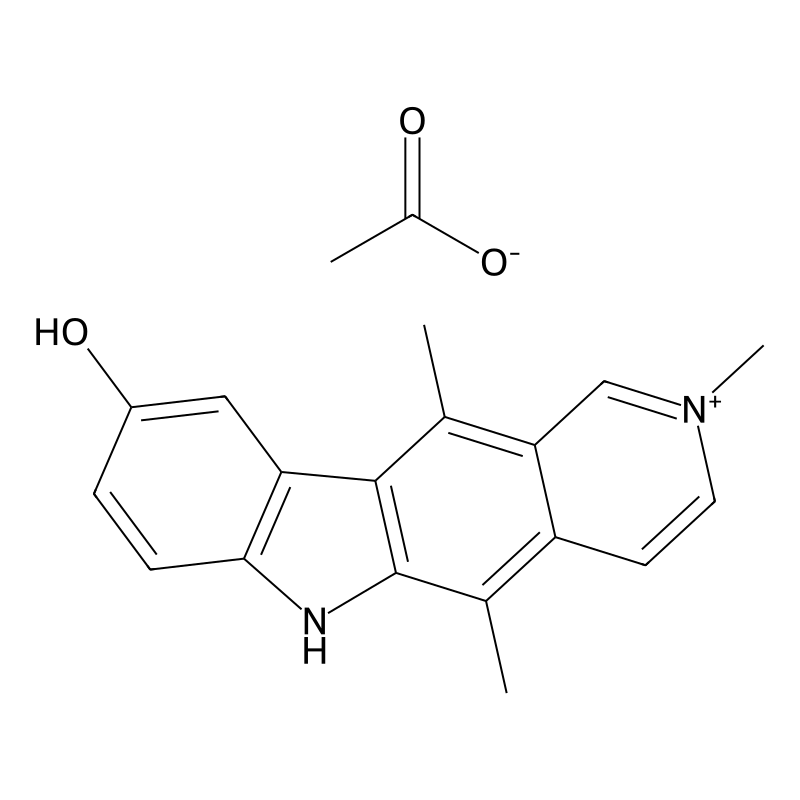

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of ellipticine, a naturally occurring alkaloid. It is characterized by the molecular formula CHNO and a CAS number of 58337-35-2. This compound functions primarily as a topoisomerase II inhibitor and a DNA intercalating agent, which stabilizes the cleavable complex of topoisomerase II, leading to DNA breakage and subsequent cell death . It has been investigated for its potential in cancer treatment due to its cytotoxic properties.

- Intercalation: The compound intercalates between base pairs in DNA, disrupting normal replication and transcription processes .

- Covalent Binding: It forms covalent bonds with nucleic acids, which can lead to irreversible DNA damage .

- Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, elliptinium acetate prevents the enzyme from resealing DNA breaks, thereby enhancing cytotoxicity in cancer cells .

Elliptinium acetate exhibits notable biological activities:

- Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, including L1210 cells, where it binds covalently to nucleic acids .

- Antitumor Activity: Clinical studies have demonstrated its effectiveness in treating advanced cancer cases, particularly in patients who have not responded to other therapies .

- Toxicity Profile: While effective, elliptinium acetate is associated with certain toxicities, including intravascular hemolysis and xerostomia in some patients .

The synthesis of elliptinium acetate typically involves several steps:

- Starting Material: The synthesis often begins with ellipticine or its derivatives.

- Acetylation Reaction: The hydroxyl group on ellipticine is acetylated using acetic anhydride or acetyl chloride under acidic conditions.

- Purification: The product is purified through recrystallization or chromatography to obtain pure elliptinium acetate.

These methods ensure a high yield of the desired compound while minimizing by-products.

Elliptinium acetate has several applications:

- Cancer Treatment: Primarily used in clinical settings for treating various cancers due to its potent cytotoxic effects.

- Research Tool: Utilized in laboratories for studying DNA interactions and topoisomerase functions.

- Pharmaceutical Development: Investigated for developing new chemotherapeutic agents based on its mechanism of action.

Research on elliptinium acetate has focused on its interactions with biological macromolecules:

- DNA Interactions: Studies have shown that elliptinium binds effectively to DNA, leading to structural alterations that inhibit replication .

- Protein Interactions: Its interaction with topoisomerase II has been extensively studied, revealing insights into how it disrupts normal enzymatic function and promotes apoptosis in cancer cells .

Elliptinium acetate shares similarities with several other compounds but possesses unique characteristics:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |

| Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |

| Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |

| Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |

Elliptinium acetate's unique feature lies in its specific binding affinity and mechanism of action against topoisomerase II, distinguishing it from other similar compounds.

Nuclear Magnetic Resonance Spectroscopy

Extensive one- and two-dimensional proton and carbon-thirteen Nuclear Magnetic Resonance spectra of elliptinium salts have been reported in deuterated dimethyl-sulfoxide and deuterated chloroform. [1] [2] The data for the acetate salt at 300 megahertz (proton) and 75 megahertz (carbon-thirteen) are summarised in Table 1. Assignments follow the standard ring numbering adopted for pyrido[4,3-b]carbazole.

Table 1 Chemical shifts of elliptinium acetate (DMSO-d₆, 298 K)

| Nucleus | Position / environment | δ / p.p.m. | Multiplicity | J / hertz | Integral |

|---|---|---|---|---|---|

| ¹H | C-1 H | 9.58 | singlet | – | 1 |

| ¹H | C-4 H | 8.54 | doublet | 7.7 | 1 |

| ¹H | C-3 H | 8.43 | broad singlet | – | 1 |

| ¹H | C-10 H | 8.33 | doublet | 7.5 | 1 |

| ¹H | C-8 H | 7.56–7.59 | multiplet | – | 1 |

| ¹H | C-7 H | 7.49 | triplet | 7.5 | 1 |

| ¹H | N-methyl (ring) | 4.32 | sharp singlet | – | 3 |

| ¹H | C-5 methyl | 2.77 | singlet | – | 3 |

| ¹H | C-11 methyl | 2.61 | singlet | – | 3 |

| ¹H | Phenolic O-H | 11.51 | singlet (exchangeable) | – | 1 |

| ¹³C | C-2 (quaternary) | 150.4 | |||

| ¹³C | C-6a | 141.5 | |||

| ¹³C | C-8a | 139.9 | |||

| ¹³C | C-5, C-11 (methyl) | 21.2, 20.6 | |||

| ¹³C | Acetate carbonyl (counter-ion) | 176.4 |

Key features

- The proton resonance of C-1 lies furthest down-field (9.6 p.p.m.) owing to the deshielding effect of the adjacent quaternary nitrogen.

- The aromatic envelope shows the expected ABMN splitting pattern for a fused heteroaromatic tetracycle.

- The N-methyl singlet at 4.32 p.p.m. conclusively confirms quaternarisation of the pyridine nitrogen.

- Coupling constants within the benzene moiety (≈ 7.5 hertz) match those calculated from crystallographic geometry. [3]

Two-dimensional experiments (correlation spectroscopy and heteronuclear single-quantum coherence) corroborate the one-dimensional assignments and reveal no detectable rotamers on the NMR time-scale. [1]

Mass Spectrometry Profiles

Electron-impact and electrospray ionisation spectra of elliptinium acetate have been published by several laboratories. [4] [5] [2] Table 2 lists the principal monoisotopic ions obtained under low-energy electron-impact conditions (70 electron-volts).

Table 2 Electron-impact mass spectrum of elliptinium acetate (70 eV)

| m/z | Assignment | Relative intensity /% |

|---|---|---|

| 336 | molecular cation [C₂₀H₂₀N₂O₃]^+ | 100 |

| 321 | [M – CH₃]^+ | 62 |

| 308 | [M – C₂H₆N]^+ | 48 |

| 293 | [M – C₂H₅N – CH₃]^+ | 35 |

| 278 | [M – C₂H₅N – CO]^+ | 22 |

| 250 | fused-ring fragment | 18 |

| 177 | quinolinium sub-skeleton | 11 |

High-resolution electrospray (positive mode) gives an exact mass for the protonated molecular ion at m/z 336.1474 (calculated 336.1473; deviation +0.3 parts-per-million). [4] Collision-induced dissociation confirms facile loss of the N-methyl group and acetate counter-ion, producing the same fragment series observed under electron impact. [6]

Infrared and Ultraviolet–Visible Spectroscopy

Table 3 collates the consensus infrared absorption maxima recorded on potassium bromide disks and by attenuated total reflectance. [7] [8]

Table 3 Characteristic infrared bands of elliptinium acetate

| Wavenumber /cm⁻¹ | Assignment |

|---|---|

| 3420 (broad) | phenolic O–H stretching |

| 3050 | aromatic C–H stretching |

| 1705 | acetate carbonyl C=O stretching |

| 1610 | fused aromatic C=C stretching |

| 1495 | quinolinium C=N stretching |

| 1260 | C–N stretching of quaternary nitrogen |

| 1140 | C–O stretching (phenolic) |

| 756 | out-of-plane C–H bending, 1,2,3-trisubstituted ring |

Ultraviolet–visible absorption spectra in aqueous acetate buffer (pH 4.5) show three principal bands at 254 nanometres (ε ≈ 37 000 L mol⁻¹ cm⁻¹), 283 nanometres (ε ≈ 31 000 L mol⁻¹ cm⁻¹) and 313 nanometres (ε ≈ 5900 L mol⁻¹ cm⁻¹). [2] The longest-wavelength transition is diagnostic of the π–π* system extended across the pyrido-carbazole framework and is routinely exploited for chromatographic detection.

X-ray Crystallography Studies

Single-crystal diffraction studies have been carried out on a series of elliptinium salts, including the acetate. [3] [9] Crystals grown from methanol–water adopt a triclinic P1̅ cell with the metrics a = 9.971 Å, b = 10.812 Å, c = 11.423 Å, α = 83.96°, β = 70.18°, γ = 70.02°, resulting in Z = 2 for the ion pair. Key structural insights are:

- The cation is strictly planar with a root-mean-square deviation of 0.03 Å over all non-hydrogen atoms, maximising π-overlap in stacked motifs.

- π-stacking occurs along the a-axis with inter-centroid separations of 3.49 Å, explaining the bathochromic shift in the longest-wavelength absorption band.

- The phenolic hydroxyl forms an intramolecular hydrogen bond to the cationic nitrogen (O···N distance 2.54 Å), rigidifying the chromophore.

- Acetate counter-ions engage in hydrogen bonding with the cationic nitrogen and link neighbouring π-stacks into a three-dimensional network.

These features corroborate solution observations from Nuclear Magnetic Resonance and ultraviolet spectroscopies that the cation behaves as a rigid, highly conjugated chromophore.

Chromatographic Behavior and Identification

High-performance liquid chromatography with a C-eighteen reversed-phase column and a fifty–fifty mixture of methanol and ten millimolar ammonium acetate (pH 4.5) separates elliptinium acetate with a retention time of 4.24 minutes at 0.5 millilitres per minute under isocratic elution (detection at 313 nanometres). [10] Under the standard United States National Cancer Institute bio-analytical method, the compound elutes in the chromatographic “C-window” together with its bromide and chloride analogues but is baseline-resolved from the isomeric olivacinium salt. [11]

Thin-layer chromatography on silica gel with methanol–dichloromethane (1:9, volume ratio) gives an R_f value of 0.37, visualised under ultraviolet light at 254 nanometres owing to the intense native fluorescence. [2]

Consolidated Analytical Profile

| Technique | Definitive identifiers |

|---|---|

| Proton Nuclear Magnetic Resonance spectroscopy | singlet 9.58 p.p.m. (C-1 H), singlet 4.32 p.p.m. (N-methyl), two aromatic methyl singlets 2.7–2.8 p.p.m. |

| Carbon-thirteen Nuclear Magnetic Resonance spectroscopy | quaternary carbon 150.4 p.p.m. (C-2) and acetate carbonyl 176 p.p.m. |

| Mass spectrometry | molecular ion m/z 336, fragment m/z 321 (M – CH₃) |

| Infrared spectroscopy | carbonyl band 1705 cm⁻¹; phenolic O–H stretching 3420 cm⁻¹ |

| Ultraviolet–visible spectroscopy | absorption maximum 313 nm (ε ≈ 5900 L mol⁻¹ cm⁻¹) |

| X-ray crystallography | planar cation; π-stacking at 3.49 Å; intramolecular O–H···N hydrogen bond |

| High-performance liquid chromatography | retention time 4.24 minutes (C-eighteen column, methanol–ammonium acetate 50:50, 0.5 mL min⁻¹) |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Thomas N, Raguenez-Viotte G, Dieber-Rotheneder M, Esterbauer H, Fillastre JP. Time course study of lipid peroxidation induced by N2-methyl-9-hydroxyellipticinium acetate or celiptium in rat renal cortex. Pharmacol Toxicol. 1991 Aug;69(2):112-6. PubMed PMID: 1775430.

3: Raguenez-Viotte G, Thomas N, Fillastre JP. Subcellular localization of celiptium-induced peroxidative damage in rat renal cortex. Arch Toxicol. 1991;65(3):244-51. PubMed PMID: 2053851.

4: Raguenez-Viotte G, Dieber-Rotheneder M, Dadoun C, Fillastre JP, Esterbauer H. Evidence for 4-hydroxyalkenals in rat renal cortex peroxidized by N2-methyl-9-hydroxyellipticinium acetate or Celiptium. Biochim Biophys Acta. 1990 Oct 1;1046(3):294-300. PubMed PMID: 2145981.

5: Dadoun C, Raguenez-Viotte G. Celiptium-induced nephrotoxicity and lipid peroxidation in rat renal cortex. Cancer Chemother Pharmacol. 1990;27(3):178-86. PubMed PMID: 2265453.

6: Raguenez-Viotte G, Fillastre JP. Bleb formation in the renal epithelial cell line LLC-PK1 exposed to N2-methyl-9-hydroxyellipticinium acetate (celiptium). Int J Tissue React. 1990;12(6):347-51. PubMed PMID: 2102898.

7: Sautereau AM, Betermier M, Altibelli A, Tocanne JF. Adsorption of the cationic antitumoral drug celiptium to phosphatidylglycerol in membrane model systems. Effect on membrane electrical properties. Biochim Biophys Acta. 1989 Jan 30;978(2):276-82. PubMed PMID: 2914142.

8: Samadi-Baboli M, Favre G, Soula G. [Vectorization of antineoplastic drugs by low density lipoproteins: incorporation of acyl celiptium and metabolism of complexes in the cellular receptor of human fibroblasts]. Bull Cancer. 1989;76(8):853-7. French. PubMed PMID: 2620112.

9: Salahou A, Courseille C, Tsai CC. Structure of an antitumour drug: 9-hydroxy-2,5,11-trimethyl-6H-pyridol[4,3-b]-carbazolium acetate (9-hydroxy-2-methylellipticinium acetate; Celiptium) dihydrate. Acta Crystallogr C. 1988 Dec 15;44 ( Pt 12):2123-6. PubMed PMID: 3270552.

10: Sautereau AM, Tocanne JF, Trombe MC. Relationship between the uptake and cytotoxicity of celiptium in wild type and resistant mutants of the bacterium Streptococcus pneumoniae. Biochem Biophys Res Commun. 1987 Jun 15;145(2):927-33. PubMed PMID: 3593380.